Stereochemical Identity: (1S) Absolute Configuration Defines a Distinct Chemical Entity vs. Diastereomeric and Enantiomeric Analogs
(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL (CAS 1336827-27-0) is defined by the (βS) absolute configuration at the amino-bearing carbon. Each stereoisomer in this family has been assigned a unique CAS number and is treated as a distinct purchasable chemical entity: (1S,2R) = CAS 1213172-97-4; (1S,2S) = CAS 1269837-84-4; (1R,2R) = CAS 1213152-21-6; (1R,2S) = CAS 1269915-21-0; and the racemic/unresolved form = CAS 1270504-62-5 . No two stereoisomers share the same CAS registry, confirming they are unequivocally different substances under chemical regulatory frameworks . In the structurally related phenylpropanolamine class, enantiomeric and diastereomeric forms exhibit quantitatively different potency at adrenergic receptors; for example, the (1S,2R)-(+)-norephedrine enantiomer is pharmacologically distinct from the (1R,2S)-(-)-norephedrine enantiomer and from the diastereomeric norpseudoephedrine forms [1].
| Evidence Dimension | CAS registry — stereochemical entity differentiation |
|---|---|
| Target Compound Data | CAS 1336827-27-0; (βS) absolute configuration at C1 |
| Comparator Or Baseline | (1S,2R): CAS 1213172-97-4; (1S,2S): CAS 1269837-84-4; (1R,2R): CAS 1213152-21-6; (1R,2S): CAS 1269915-21-0; Racemic: CAS 1270504-62-5 |
| Quantified Difference | Each stereoisomer has a unique CAS number; zero registry overlap between stereoisomers. |
| Conditions | IUPAC nomenclature and CAS registry assignment rules; ChemicalBook and PubChem database entries. |
Why This Matters
Unique CAS registry numbers eliminate procurement ambiguity and ensure the correct stereoisomer is ordered for replication of published syntheses or biological studies.
- [1] M. J. Mphahlele et al. Amino alcohols I: A method for the synthesis of enantiomerically pure 1,2-aminoalcohols with erythro configuration. 1991. Describes synthesis and stereochemical resolution of norephedrine/norisoephedrine enantiomers. View Source
